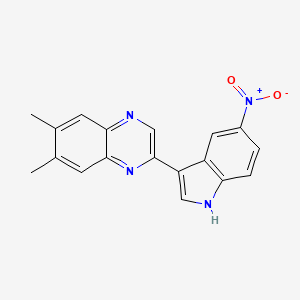

6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline

Description

Propriétés

IUPAC Name |

6,7-dimethyl-2-(5-nitro-1H-indol-3-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c1-10-5-16-17(6-11(10)2)21-18(9-20-16)14-8-19-15-4-3-12(22(23)24)7-13(14)15/h3-9,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNZXBQIPQCETR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1C)C3=CNC4=C3C=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method is the reaction of 6,7-dimethylquinoxaline with 5-nitroindole in the presence of a suitable catalyst. The reaction conditions may include:

- Solvent: Dimethylformamide (DMF) or ethanol

- Catalyst: Palladium on carbon (Pd/C) or other suitable catalysts

- Temperature: 80-120°C

- Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

- Continuous flow reactors for efficient heat and mass transfer

- Use of automated systems for precise control of reaction parameters

- Purification steps such as recrystallization or chromatography

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline can undergo various chemical reactions, including:

Oxidation: Conversion of the nitro group to other functional groups such as amines or hydroxylamines.

Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic or nucleophilic substitution reactions at the quinoxaline or indole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Formation of hydroxylamines or nitroso compounds

Reduction: Formation of amino derivatives

Substitution: Formation of substituted quinoxalines or indoles

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to 6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoxaline compounds, including this specific compound, effectively inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the modulation of apoptosis-related proteins .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It has been suggested that the compound may protect neuronal cells from oxidative stress-induced damage.

Case Study : In vitro studies using neuronal cell lines showed that treatment with this compound significantly reduced markers of oxidative stress and improved cell viability after exposure to neurotoxic agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate effectiveness against a range of bacterial strains, suggesting potential as a lead compound for developing new antibiotics.

Data Table: Antimicrobial Activity

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, allowing for structural modifications that can enhance its biological activity. Researchers are exploring various synthetic pathways to optimize yield and efficacy.

Synthesis Methodology : A common approach involves the reaction of substituted indoles with quinoxaline derivatives under acidic conditions, followed by purification through chromatography .

Mécanisme D'action

The mechanism of action of 6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in key biological pathways.

Receptors: Binding to cellular receptors to modulate signal transduction.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Quinoxaline Derivatives

Structural Analogues and Substituent Effects

- Key Observations: The methyl groups at positions 6 and 7 in the target compound enhance steric stabilization, similar to hydrophobic groups in HDAC inhibitors . Larger substituents (e.g., isopropyl at P2 in HCV inhibitors) reduce potency due to steric clashes in enzyme binding pockets, highlighting the optimized size of methyl groups in the target compound .

Pharmacological and Pharmacokinetic Profiles

- Key Observations: The target compound’s nitro group may improve metabolic stability compared to 2,3-substituted quinoxaline-6-amine derivatives, which exhibit rapid clearance . Quinoxaline derivatives with fused rings (e.g., benzoquinoxalines) show superior antimycobacterial activity, suggesting that structural rigidity enhances target engagement . Methyl/ethyl groups at the P2 position in HCV inhibitors achieve nanomolar potency, whereas bulkier groups (e.g., isopropyl) reduce efficacy by 100-fold against resistant variants .

Electronic and Computational Insights

The target compound’s 5-nitroindole moiety likely contributes to a similar electronic profile, favoring interactions with zinc-containing enzymes (e.g., HDACs) or microbial DNA .

Activité Biologique

6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline (CAS: 1314446-41-7) is a heterocyclic compound that combines the structural features of indole and quinoxaline. This compound has garnered significant attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

- Molecular Formula: C₁₈H₁₄N₄O₂

- Molecular Weight: 318.34 g/mol

- CAS Number: 1314446-41-7

The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may exert effects by binding to enzymes or receptors, modulating their activity. For instance, it has been suggested that it can inhibit certain kinases or interact with DNA to induce apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- IC50 Values: The compound displayed IC50 values of 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer), outperforming doxorubicin (IC50 = 3.23 µg/mL) as a reference drug .

Antimicrobial Activity

Quinoxaline derivatives have also shown promising antimicrobial properties. In a systematic review of quinoxaline compounds:

- Several derivatives exhibited potent antibacterial and antifungal activities, indicating that this compound could be a candidate for further investigation in this area .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

| Compound Name | Structure | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| Doxorubicin | Doxorubicin | 3.23 µg/mL | Moderate |

| 6,7-Dimethylquinoxaline | 6,7-Dimethylquinoxaline | NA | Low |

| 6,7-Dimethyl-2-(5-nitroindole) | 6,7-Dimethylindole | NA | High |

Note: Structures are illustrative; actual structures should be referenced from chemical databases.

Case Studies

- Anticancer Efficacy Study : A study published in MDPI evaluated various quinoxaline derivatives for their anticancer properties. The study concluded that compounds similar to this compound exhibited low IC50 values across multiple cancer cell lines, indicating strong potential for development as anticancer agents .

- Antiviral Properties : Another investigation focused on the antiviral activity of quinoxaline derivatives revealed that some compounds showed effective inhibition against viral enzymes at low concentrations. The study suggested that modifications like nitro groups could enhance biological activity .

Q & A

Q. What are the established synthetic routes for 6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline?

The compound is typically synthesized via condensation reactions between substituted o-phenylenediamines and 1,2-diketones. details a protocol where 5-nitroindole-3-carbaldehyde reacts with 6,7-dimethylquinoxaline-2-carbohydrazide under reflux conditions in ethanol. Microwave-assisted synthesis ( ) offers a faster, catalyst-free alternative by optimizing reaction time and energy efficiency. Characterization includes spectral analysis (IR, -NMR, HRMS) to confirm the structure .

Q. How is structural characterization performed for quinoxaline derivatives like this compound?

Key techniques include:

- Spectral Analysis : IR for functional groups (e.g., NH stretch at ~3370 cm), -NMR for proton environments (e.g., aromatic protons at δ 12.41 ppm for indolic NH), and HRMS for molecular ion confirmation .

- X-ray Crystallography : Used to resolve intermolecular interactions (e.g., π-π stacking in with centroid distances of 3.64–3.78 Å) .

Q. What biological activities are associated with this compound?

Quinoxaline derivatives exhibit broad pharmacological potential. highlights anticancer activity (e.g., inhibition of lung cancer cells), while notes antitrypanosomal and antimicrobial properties. Biological screening typically involves in vitro assays (e.g., cytotoxicity studies on cancer cell lines) and in silico docking to identify protein targets .

Q. What functionalization strategies are applicable to the quinoxaline core?

Functionalization at the 2,3-positions is achieved via nucleophilic aromatic substitution (e.g., halogenation, thiophene integration) or cyclometalation with transition metals (e.g., Ir(III) in ). Microwave-assisted methods ( ) improve yields for symmetrical substitutions, avoiding metal catalysts .

Q. How should stability and storage be managed for this compound?

Stability data () indicate sensitivity to oxidizers and decomposition into hazardous gases (e.g., CO, NO). Storage requires airtight containers in cool, dry environments, with handling under inert gas (e.g., N) to prevent degradation .

Advanced Research Questions

Q. How do substituents (e.g., nitro vs. bromo groups) influence biological efficacy?

demonstrates that bromo substitution at the quinoxaline core enhances anticancer activity compared to nitro groups, likely due to increased electrophilicity and binding affinity. Comparative studies involve synthesizing analogs and evaluating IC values in cell-based assays. Contradictory results may arise from target specificity; for example, nitro groups may favor antimicrobial over anticancer activity .

Q. How can computational docking identify potential therapeutic targets for this compound?

and outline protocols:

- Screen Protein Data Bank (PDB) for quinoxaline-protein complexes (e.g., Trypanosoma cruzi enzymes).

- Use molecular docking software (e.g., AutoDock) to simulate binding interactions, focusing on hydrogen bonding and hydrophobic contacts.

- Validate predictions with in vitro enzyme inhibition assays .

Q. How can researchers resolve contradictory data on substituent efficacy across studies?

Systematic meta-analysis is critical:

- Control variables (e.g., cell lines, assay conditions) between studies.

- Use QSAR models to correlate substituent properties (e.g., LogP, Hammett constants) with activity.

- Validate hypotheses via focused synthesis (e.g., bromo/nitro analogs in ) and mechanistic studies (e.g., apoptosis pathway analysis) .

Q. What strategies optimize reaction conditions for large-scale synthesis?

Q. How do intermolecular interactions in the solid state affect material properties?

employs Hirshfeld surface analysis to quantify interactions (e.g., π-π stacking, H-bonding). Key metrics include:

- d for interaction strength.

- Fingerprint Plots : Distinguish H-bonding (sharp spikes) vs. van der Waals contacts (diffuse regions).

These insights guide crystal engineering for enhanced stability or optoelectronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.